Specific Scientific Field: Organic Chemistry, specifically the α-bromination reaction of carbonyl compounds.
Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry.
Methods of Application or Experimental Procedures: The experiment involved the use of pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored.
Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized.
Specific Scientific Field: Organic Chemistry
Summary of the Application: “4’-Bromo-2’-(trifluoromethyl)acetanilide” is a chemical compound that can be used in the synthesis of other chemical compounds.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Results or Outcomes: The results or outcomes would also depend on the specific synthesis.
4'-Bromo-2'-(trifluoromethyl)acetanilide has the molecular formula C₉H₇BrF₃NO and a molecular weight of 282.06 g/mol. This compound features a bromine atom and a trifluoromethyl group attached to an acetanilide structure, which contributes to its unique physical and chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's reactivity and biological activity.
The synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide typically involves:
4'-Bromo-2'-(trifluoromethyl)acetanilide finds applications in:
Interaction studies involving this compound focus on its reactivity with biological macromolecules and other small molecules. Preliminary studies suggest that it may interact with enzymes or receptors, which could lead to therapeutic effects or toxicity depending on the context of use. Further research is necessary to fully understand these interactions and their implications for drug design.
Several compounds share structural similarities with 4'-Bromo-2'-(trifluoromethyl)acetanilide, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-4-(trifluoromethyl)acetanilide | C₉H₇BrF₃NO | Similar structure; used as a reagent |
4'-Chloro-2'-(trifluoromethyl)acetanilide | C₉H₇ClF₃NO | Contains chlorine instead of bromine |
4'-Iodo-2'-(trifluoromethyl)acetanilide | C₉H₇IF₃NO | Iodine substitution impacts reactivity |
What sets 4'-Bromo-2'-(trifluoromethyl)acetanilide apart from these similar compounds is its specific combination of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making it a valuable candidate for further research in drug development.